molecular formula C22H14ClF3N2 B10931243 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10931243
M. Wt: 398.8 g/mol
InChI Key: FSBGEOSHZPTLCW-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorofluorobenzyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the chlorofluorobenzyl group: This step involves the nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with the pyrazole ring.

    Addition of fluorophenyl groups: This can be done through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H14ClF3N2

Molecular Weight

398.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C22H14ClF3N2/c23-19-2-1-3-20(26)18(19)13-28-22(15-6-10-17(25)11-7-15)12-21(27-28)14-4-8-16(24)9-5-14/h1-12H,13H2

InChI Key

FSBGEOSHZPTLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F

Origin of Product

United States

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